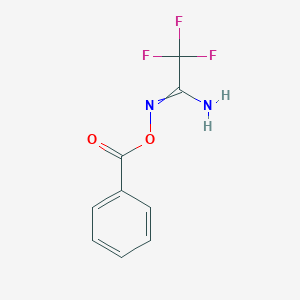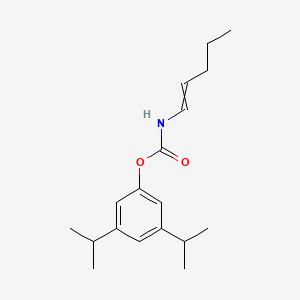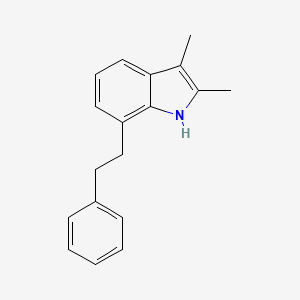
2,3-Dimethyl-7-(2-phenylethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-7-(2-phenylethyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of two methyl groups at positions 2 and 3, and a phenylethyl group at position 7 on the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-7-(2-phenylethyl)-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically starts with phenylhydrazine and a ketone or aldehyde. The reaction proceeds under acidic conditions, leading to the formation of the indole ring.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the phenylethyl group is coupled with a halogenated indole precursor
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-7-(2-phenylethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products
Oxidation: Indole-2,3-diones
Reduction: Reduced indole derivatives
Substitution: N-alkylated or N-acylated indoles
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-7-(2-phenylethyl)-1H-indole has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-7-(2-phenylethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylindole: Lacks the phenylethyl group at position 7.
7-Phenylethylindole: Lacks the methyl groups at positions 2 and 3.
2-Methyl-7-(2-phenylethyl)-1H-indole: Has only one methyl group at position 2.
Uniqueness
2,3-Dimethyl-7-(2-phenylethyl)-1H-indole is unique due to the presence of both the methyl groups at positions 2 and 3 and the phenylethyl group at position 7. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
89732-09-2 |
|---|---|
Molekularformel |
C18H19N |
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
2,3-dimethyl-7-(2-phenylethyl)-1H-indole |
InChI |
InChI=1S/C18H19N/c1-13-14(2)19-18-16(9-6-10-17(13)18)12-11-15-7-4-3-5-8-15/h3-10,19H,11-12H2,1-2H3 |
InChI-Schlüssel |
LUCVTORAZIUSCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C(C=CC=C12)CCC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)
![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)
![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)
![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)
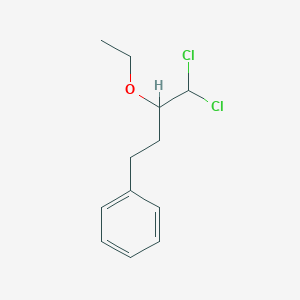
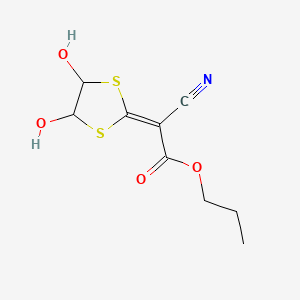


![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)
